

Omapatrilat: A Technical Deep Dive into Dual Angiotensin-Converting Enzyme and Neprilysin Inhibition

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Abstract

Omapatrilat, an investigational vasopeptidase inhibitor, represents a significant pharmacological endeavor to simultaneously target two key enzymatic systems in cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting angiotensin-converting enzyme (ACE) and neprilysin (NEP), omapatrilat was designed to offer a superior antihypertensive and cardioprotective profile compared to single-mechanism agents. This technical guide provides a comprehensive overview of omapatrilat, detailing its mechanism of action, chemical properties, pharmacokinetics, pharmacodynamics, and a summary of pivotal clinical trial data. Particular emphasis is placed on the quantitative outcomes and the experimental methodologies employed in its evaluation. The persistent challenge of angioedema, which ultimately halted its development, is also discussed in detail.

Introduction

Hypertension and heart failure are leading causes of morbidity and mortality worldwide.[1][2] The RAAS and the natriuretic peptide system are two counter-regulatory pathways that play crucial roles in maintaining cardiovascular homeostasis. ACE inhibitors, which block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, have been a



cornerstone of cardiovascular therapy for decades.[1][3] Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[4][5]

The concept of a single molecule that could simultaneously inhibit both ACE and NEP, a so-called vasopeptidase inhibitor, was a promising therapeutic strategy.[6][7] **Omapatrilat** emerged as the most studied agent in this class, with the potential to offer enhanced blood pressure control and improved outcomes in heart failure.[7][8] However, its development was ultimately halted due to an increased risk of angioedema, a serious and potentially life-threatening adverse effect.[1][9] This guide delves into the scientific and clinical data surrounding **omapatrilat**.

Chemical Properties and Structure

Omapatrilat is a dipeptide mimetic with the chemical formula C19H24N2O4S2.[10] Its structure is designed to interact with the active sites of both ACE and NEP, which are zinc-dependent metalloproteases.[11][12]

- IUPAC Name: (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][13]thiazepine-7-carboxylic acid[10]
- CAS Number: 167305-00-2[10]
- Molar Mass: 408.53 g·mol-1[4]
- Synonyms: BMS-186716, Vanlev[4][10]

Mechanism of Action: Dual ACE/NEP Inhibition

Omapatrilat's pharmacological effect stems from its ability to inhibit two key enzymes:

Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, omapatrilat prevents
the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction,
decreased aldosterone secretion, and a subsequent reduction in blood pressure.[10][13]
 ACE is also involved in the breakdown of bradykinin, a potent vasodilator.[4]





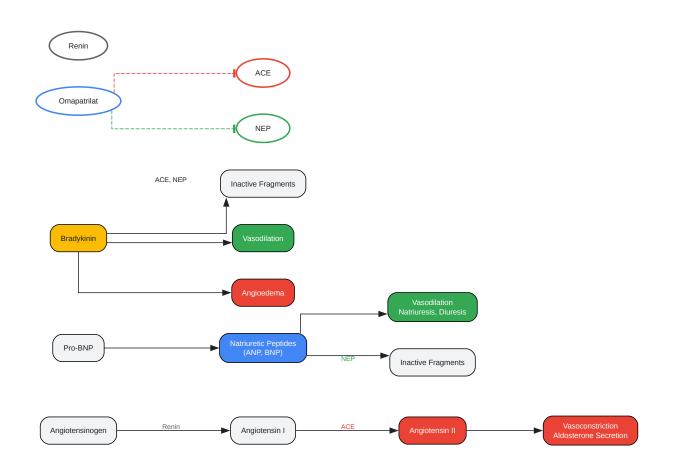


Neprilysin (NEP) Inhibition: Omapatrilat inhibits neprilysin, the enzyme responsible for the
degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain
natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][14] This leads to
increased levels of these peptides, promoting vasodilation, natriuresis (sodium excretion),
and diuresis, which further contribute to blood pressure reduction and unloading of the heart.
[4][13]

The dual inhibition of ACE and NEP was hypothesized to have a synergistic effect, providing more potent and comprehensive cardiovascular benefits than either mechanism alone.[15] However, the concomitant inhibition of both enzymes also leads to a more pronounced accumulation of bradykinin, which is believed to be the primary mediator of the increased risk of angioedema observed with **omapatrilat**.[4][14]

Below is a diagram illustrating the dual mechanism of action of **omapatrilat**.





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Caption: Dual inhibition of ACE and NEP by omapatrilat.

Pharmacokinetics and Pharmacodynamics



Pharmacokinetics

Parameter	Value	Reference(s)
Absolute Bioavailability	20% to 30%	[13]
Time to Peak Plasma Concentration (tmax)	0.5 - 2 hours	[16][17][18]
Effective Half-life	14 - 19 hours	[16][17][18]
Time to Steady State	3 - 4 days	[16][17]
Metabolism	Hepatic	[10][13]
Food Effect	Absorption not affected by food	[13]

Note: Cmax and AUC were found to be linear but not dose-proportional in single-dose studies. [16][17]

Pharmacodynamics

Omapatrilat demonstrated potent and sustained inhibition of both ACE and NEP.



Parameter	Observation	Reference(s)
ACE Inhibition	>97% inhibition of serum ACE activity at 2 hours with a 2.5 mg dose. >80% inhibition 24 hours after all doses in a multiple-dose study.	[17]
NEP Inhibition	Dose-dependent increase in urinary atrial natriuretic peptide (ANP) and cyclic guanosine monophosphate (cGMP) excretion.	[16][17]
Hemodynamic Effects (Heart Failure)	At 25 mg and 50 mg doses, reduced mean pulmonary capillary wedge pressure by ~6 mmHg. Improved cardiac index, systemic vascular resistance, and mean arterial pressure.	[19]
Blood Pressure Reduction	Significantly reduced systolic and diastolic blood pressure in patients with mild to moderate hypertension.	[16]

Clinical Trials Data

Omapatrilat underwent extensive clinical evaluation for hypertension and heart failure. The most pivotal trials were OCTAVE and OVERTURE.

OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril)

The OCTAVE trial was a large-scale study designed to assess the risk-benefit profile of **omapatrilat** compared to the ACE inhibitor enalapril in patients with hypertension.[1]



Outcome	Omapatrilat	Enalapril	Relative Risk	Reference(s)
Number of Patients	~12,500	~12,500	-	[9]
Blood Pressure Reduction	Greater reduction of ~3/2 mmHg	-	-	[9]
Angioedema (Overall)	2.17% (274 events)	0.68% (86 events)	3.2 times higher	[9][20]
Angioedema (Black Patients)	5.54%	1.62%	2.96 times higher	[9]
Angioedema (Smokers)	3.93%	0.81%	2.58 times higher	[9]
Angioedema Requiring Hospitalization	-	-	9.5 times higher	[9]

OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events)

The OVERTURE trial compared omapatrilat with enalapril in patients with heart failure.[9]



Outcome	Omapatrilat	Enalapril	p-value	Reference(s)
Number of Patients	2,884	2,886	-	[9]
Primary Endpoint (Death or Hospitalization for Heart Failure)	No significant difference	-	-	[9][21]
Cardiovascular Death or Hospitalization	9% lower risk	-	0.024	[21]
Angioedema	0.8%	0.5%	-	[20]

IMPRESS (Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure)

An earlier, smaller trial in heart failure patients.[9]

Outcome	Omapatrilat (n=289)	Lisinopril (n=284)	Result	Reference(s)	
Endpoints			Significantly		
(Hospitalizations			fewer in the	[0]	
for Heart Failure	-	-	omapatrilat	[9]	
or Mortality)			group		

Experimental Protocols ACE Inhibition Assay

A common method to determine ACE inhibitory activity is a spectrophotometric assay using a synthetic substrate.[22]



Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a substrate, such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG). The decrease in absorbance at a specific wavelength upon substrate cleavage is monitored.

Generalized Protocol:

Reagent Preparation:

- Prepare a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.5) containing NaCl and ZnCl2.
- Prepare a stock solution of the ACE enzyme (e.g., from rabbit lung).
- Prepare a stock solution of the FAPGG substrate.
- Prepare various concentrations of the inhibitor (omapatrilat).

· Assay Procedure:

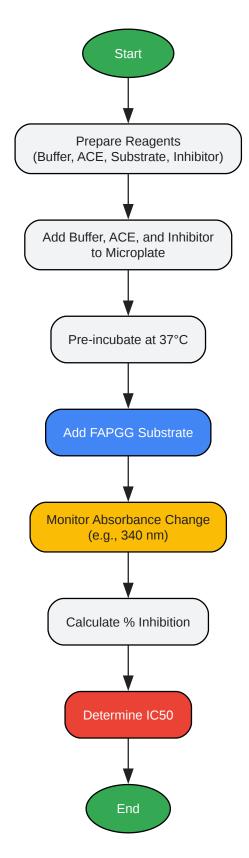
- In a microplate, add the buffer, ACE enzyme solution, and the inhibitor solution at different concentrations.
- Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the FAPGG substrate solution.
- Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader.

Data Analysis:

- Calculate the rate of reaction for each inhibitor concentration.
- Determine the percentage of ACE inhibition for each concentration relative to a control without the inhibitor.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).



The workflow for a typical ACE inhibition assay can be visualized as follows:



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Caption: Workflow for an in vitro ACE inhibition assay.

NEP Inhibition Assay

NEP inhibition can be assessed by measuring the accumulation of its substrates or downstream signaling molecules. A common method involves quantifying urinary ANP or cGMP.

Principle: Inhibition of NEP leads to decreased degradation of ANP. Elevated ANP levels stimulate the production of cGMP. Measuring the urinary excretion of ANP and cGMP provides an in vivo measure of NEP inhibition.

Generalized Protocol:

- Subject Dosing:
 - Administer single or multiple doses of the NEP inhibitor (omapatrilat) or placebo to subjects.
- Urine Collection:
 - Collect urine samples over a specified period (e.g., 24 hours) before and after drug administration.
- Sample Analysis:
 - Measure the concentration of ANP in the urine samples using a validated immunoassay (e.g., ELISA).
 - Measure the concentration of cGMP in the urine samples using a competitive immunoassay.
- Data Analysis:
 - Calculate the total amount of ANP and cGMP excreted over the collection period.
 - Compare the post-dose excretion rates to the pre-dose (baseline) rates and to the placebo group to determine the effect of the inhibitor.

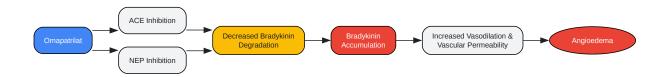


The Angioedema Dilemma

The primary reason for the discontinuation of **omapatrilat**'s development was the unacceptably high incidence of angioedema.[1][9] Angioedema is a localized, non-pitting swelling of the subcutaneous or submucosal tissues, which can be life-threatening if it affects the airways.[4]

The proposed mechanism for **omapatrilat**-induced angioedema is the excessive accumulation of bradykinin.[4][14] Both ACE and NEP are involved in the degradation of bradykinin. By inhibiting both enzymes, **omapatrilat** leads to a greater increase in bradykinin levels than ACE inhibitors alone, thereby increasing the risk of angioedema.[4][11] This risk was found to be particularly elevated in Black patients and smokers.[1][9]

The logical relationship leading to angioedema is depicted below:



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Caption: Pathophysiological pathway to **omapatrilat**-induced angioedema.

Conclusion

Omapatrilat represented a novel and mechanistically elegant approach to cardiovascular therapy. The dual inhibition of ACE and NEP demonstrated superior blood pressure-lowering efficacy compared to ACE inhibition alone. However, the clinical development of omapatrilat was ultimately unsuccessful due to the significant and unpredictable risk of angioedema. The experience with omapatrilat has provided invaluable lessons for drug development, highlighting the importance of understanding the complex interplay of physiological pathways and the potential for on-target but undesirable adverse effects. While omapatrilat itself did not reach the market, the concept of vasopeptidase inhibition has continued to influence the development of newer cardiovascular drugs.



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